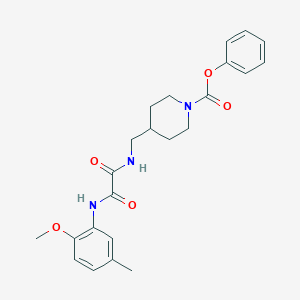![molecular formula C25H19F2N3O2S B2893133 [5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-88-8](/img/structure/B2893133.png)
[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C25H19F2N3O2S and its molecular weight is 463.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst and Solvent-Free Synthesis Techniques
Research demonstrates the catalyst and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, highlighting the efficiency of regioselective synthesis techniques for complex heterocyclic compounds. Such methodologies can potentially be applied to synthesize complex molecules like the one , providing a more environmentally friendly and efficient approach to chemical synthesis (Moreno-Fuquen et al., 2019).
Synthesis of Constrained Cysteines and Cyclopropane Derivatives
The synthesis of conformationally constrained cysteines and cyclopropane derivatives illustrates the utility of these compounds in creating bioactive molecules with potential applications in drug discovery and development. This type of synthetic chemistry could be relevant to the synthesis and exploration of the biological activity of complex molecules including fluorophenyl derivatives (Clerici et al., 1999).
Antitumor Properties of Imidazotetrazines
The development of novel antitumor agents such as imidazotetrazines that show broad-spectrum antitumor activity illustrates the potential medicinal applications of complex heterocyclic compounds. The chemical structure and activity of such compounds could guide research into related molecules with potential therapeutic uses, including the exploration of novel anticancer compounds (Stevens et al., 1984).
Fluorophenyl Derivatives in Proton Exchange Membranes
Research into sulfonated polymers for fuel cell applications, involving fluorophenyl derivatives, demonstrates the diverse applications of fluorinated compounds in materials science. Such studies could provide a foundation for exploring the use of complex fluorophenyl compounds in new materials with enhanced properties (Kim et al., 2008).
Fluorosensing of Alcohols
The development of fiber-optic fluorosensing techniques for detecting lower alcohols showcases the application of fluorophenyl derivatives in analytical chemistry. This research area might offer insights into how complex fluorophenyl compounds could be designed for specific sensing applications, highlighting the intersection of organic chemistry and analytical device development (Orellana et al., 1995).
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-8-18(26)9-7-15)30-25(20)33-13-16-4-2-3-5-21(16)27/h2-9,11,31H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKSAVFEZZJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=CC=C5F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

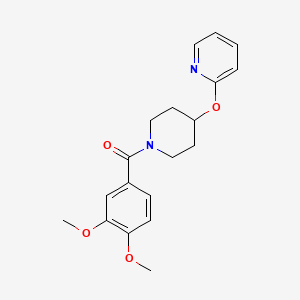
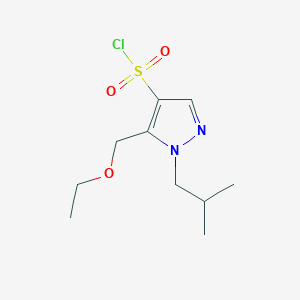
![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)
![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)

![Propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2893063.png)
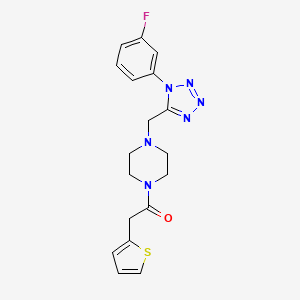
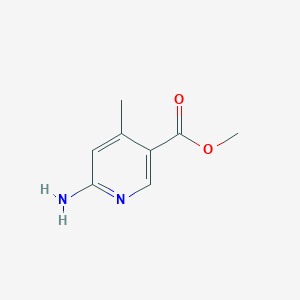
![Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2893066.png)
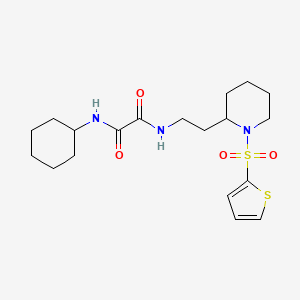
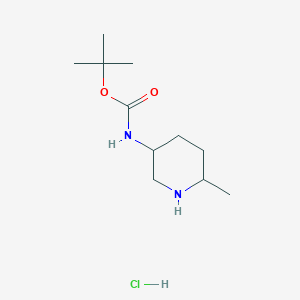
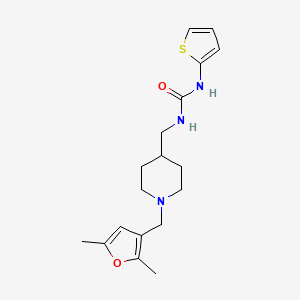
![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)
